molecular formula C12H11BrN2O B13648137 3-(3-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

3-(3-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B13648137
M. Wt: 279.13 g/mol
InChI Key: CNBFWTOVWUYZHW-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a chemical compound of significant interest in medicinal chemistry and drug discovery. This molecule features a pyrazole ring, a privileged scaffold in pharmacology, fused with a tetrahydropyran ring and a 3-bromophenyl substituent . The pyrazole nucleus is recognized for its wide spectrum of biological activities and is a key structural component in several established therapeutic agents . This bromophenyl-substituted tetrahydropyranopyrazole is primarily valued for its potential in oncology and immunology research. Pyrazole derivatives have demonstrated substantial pharmacological activities, including potent anticancer and anti-inflammatory effects . Researchers investigate such compounds for their ability to inhibit cancer cell proliferation and induce apoptosis in various cell lines . The specific substitution pattern on the pyrazole core, particularly with halogenated aryl groups like the 3-bromophenyl in this compound, is often explored to optimize binding affinity and potency against biological targets . The compound serves as a critical intermediate for designing novel inhibitors and probing disease mechanisms. For Research Use Only. This product is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

3-(3-bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

InChI

InChI=1S/C12H11BrN2O/c13-9-3-1-2-8(6-9)12-10-7-16-5-4-11(10)14-15-12/h1-3,6H,4-5,7H2,(H,14,15)

InChI Key

CNBFWTOVWUYZHW-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1NN=C2C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Pyrazole and Fused Pyrazole Derivatives

Pyrazole derivatives, including fused systems like tetrahydropyranopyrazoles, are commonly synthesized via cyclocondensation reactions involving hydrazine derivatives and appropriate electrophilic precursors. The key approaches include:

These general methods provide the foundation for the synthesis of complex fused pyrazole compounds such as 1,4,6,7-tetrahydropyrano[4,3-c]pyrazoles.

Specific Preparation Methods for 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole Derivatives

Multi-step Synthesis via Diethyl Oxalate and Tetrahydropyranone (Patent CN108546266B)

A professional and industrially scalable method for synthesizing 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid derivatives involves three main steps:

Step 1: Formation of 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl)ethyl acetate
  • React tetrahydropyran-3-one with diethyl oxalate in tetrahydrofuran solvent.
  • The reaction is performed at low temperatures (-70 to -80 °C) under argon atmosphere.
  • Lithium bis(trimethylsilyl)amide (LiHMDS) is used as a strong base to facilitate the reaction.
  • The molar ratios are typically 1:0.5-1.2 for tetrahydropyranone to diethyl oxalate and 1:0.5-1.2 for tetrahydropyranone to LiHMDS.
  • Reaction time ranges from 30 to 120 minutes.
  • The product is 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl)ethyl acetate (intermediate 2).
Step 2: Cyclization with Hydrazine Hydrate to Form Pyrazole Ring
  • The intermediate 2 is dissolved in glacial acetic acid.
  • Hydrazine hydrate is added dropwise at 20-30 °C.
  • The mixture is stirred overnight to complete the cyclization, forming 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid ethyl ester (intermediate 3).
  • The reaction progress is monitored by thin-layer chromatography (TLC).
  • After completion, the mixture is neutralized with sodium carbonate, extracted, and purified to isolate the crude pyrazole ester.
Step 3: Hydrolysis to Obtain the Target Acid
  • The pyrazole ester 3 is dissolved in ethanol.
  • Aqueous lithium hydroxide solution is added slowly.
  • Hydrolysis is carried out at 40-60 °C to convert the ester into the corresponding carboxylic acid (compound 4).
  • The product is isolated by standard workup procedures.
Advantages of This Method
  • Avoids the use of hazardous ethyl diazoacetate, which is explosive and problematic on scale-up.
  • Uses relatively inexpensive and readily available starting materials.
  • Mild reaction conditions and simple purification steps.
  • High yields and purity suitable for industrial scale-up.

Cyclocondensation of Hydrazines with Acetylenic Ketones and Chalcones

Other methods for pyrazole synthesis relevant to the fused pyrazole scaffold include:

  • Cyclocondensation of hydrazine derivatives with acetylenic ketones to form pyrazoles, sometimes yielding regioisomeric mixtures.
  • One-pot addition-cyclocondensation of chalcones with aryl hydrazines in the presence of copper triflate and ionic liquid catalysts to afford triaryl-substituted pyrazoles with good yields (~82%).
  • Regioselective condensation of α-benzotriazolylenones with hydrazines to access tetrasubstituted pyrazoles.

Though these methods are more general for pyrazole synthesis, they provide useful insights into related fused pyrazole systems.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield & Notes
Diethyl Oxalate + Tetrahydropyranone route Tetrahydropyran-3-one, diethyl oxalate, hydrazine hydrate LiHMDS, glacial acetic acid, LiOH -70 to -80 °C (step 1), 20-30 °C (step 2), 40-60 °C (step 3) High yield, mild conditions, scalable, avoids hazardous diazo compounds
Cyclocondensation with Acetylenic Ketones Acetylenic ketones, hydrazine derivatives Ethanol solvent Reflux or room temp depending on substrates Possible regioisomer mixtures, moderate to good yields
Organocatalyzed Michael Addition/Cyclization 4-Benzylidenepyrazol-5-ones, malononitrile Chiral squaramide catalyst Room temperature, asymmetric conditions High enantioselectivity, stereocontrolled synthesis

Detailed Research Outcomes and Notes

  • The patented method (CN108546266B) provides a robust synthesis route with detailed molar ratios, temperature controls, and purification steps, enabling reproducible high yields and purity suitable for pharmaceutical intermediate production.
  • The avoidance of ethyl diazoacetate improves safety and scalability, a critical factor in industrial synthesis.
  • Cyclocondensation methods remain a cornerstone for pyrazole ring formation but may require careful control to avoid regioisomer formation.
  • Organocatalytic asymmetric methods offer advanced synthetic control but may be more suitable for research-scale or specialized applications.
  • The 3-bromophenyl substitution can be introduced via appropriate arylhydrazine derivatives or by post-synthetic functionalization, though specific methods for this substitution on the tetrahydropyrano[4,3-c]pyrazole core require further literature exploration beyond the current data.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organolithium compounds, Grignard reagents, and oxidizing agents like potassium permanganate. Reaction conditions often involve the use of solvents such as ethanol or toluene and catalysts like trifluoroacetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation reactions can produce ketones or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The pyrano[4,3-c]pyrazole scaffold is highly versatile, allowing substitutions at multiple positions. Below is a comparison of 3-(3-bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole with structurally related compounds:

Compound Substituents Key Structural Features Reference
Target Compound 3-(3-Bromophenyl) Bromine enhances lipophilicity and electronic effects; may improve DNA intercalation.
3-(Pyridin-4-yl) Derivative (CAS: 2098089-91-7) 3-(Pyridin-4-yl) Pyridine introduces hydrogen-bonding capability; may enhance solubility and kinase binding.
3-(Thiophen-2-yl) Derivative (CAS: 2098009-29-9) 3-(Thiophen-2-yl) Thiophene increases π-π stacking potential; sulfur may influence redox properties.
Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate 3-Carboxylate ester Polar ester group improves aqueous solubility but may reduce membrane permeability.
Indolyl-Substituted Derivatives Indole at the pyrazole position Indole’s planar structure and hydrogen-bonding motifs enhance DNA topoisomerase inhibition.

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br, CF₃) : Improve stability and target affinity but may increase toxicity. The bromophenyl group in the target compound balances lipophilicity and electronic effects .
  • Heteroaromatic Substituents (e.g., pyridine, thiophene) : Enhance solubility and π-stacking interactions, critical for kinase or receptor binding .
  • Polar Functional Groups (e.g., carboxylate) : Favor solubility but may limit blood-brain barrier penetration .
Pharmacological Activity Comparison

Anticancer activity data highlight substituent-dependent efficacy:

Compound Cancer Cell Line IC₅₀ (µM) Mechanism Reference
Target Compound HGC-27, PC-3 Not reported Likely topoisomerase-IIα inhibition
Indolyl Derivative (Compound 101) MCF-7, HGC-27 ~3x more active than 5-fluorouracil Topoisomerase-IIα inhibition
Ethyl Carboxylate Derivative Not tested N/A Structural precursor for further modification
Pyridin-4-yl Derivative HCT-116 (in vivo) Potent cytotoxic activity Histone deacetylase (HDAC) inhibition

Key Insights :

  • Indolyl derivatives exhibit superior activity due to their planar structure, aligning with DNA topoisomerase-IIα’s binding requirements .
  • Pyridine-substituted analogs show broad-spectrum cytotoxicity via epigenetic modulation (HDAC inhibition), suggesting divergent mechanisms compared to bromophenyl derivatives .

Q & A

Q. What computational tools are recommended for predicting this compound’s reactivity?

  • Methodological Answer :
  • Software : Gaussian (DFT), AutoDock (molecular docking).
  • Parameters : Optimize basis sets (e.g., B3LYP/6-31G*) for halogen interactions .

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